Cas no 134985-00-5 (Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methyl-1,3-pentadien-1-yl]-7-methoxy-2,3,8-trimethyl-,(2R,3R)-)

Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methyl-1,3-pentadien-1-yl]-7-methoxy-2,3,8-trimethyl-,(2R,3R)- structure
134985-00-5 structure
Product Name:Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methyl-1,3-pentadien-1-yl]-7-methoxy-2,3,8-trimethyl-,(2R,3R)-
CAS-nummer:134985-00-5
MF:C22H24O6
MW:384.422367095947
CID:166568
PubChem ID:6439387
Update Time:2025-04-19

Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methyl-1,3-pentadien-1-yl]-7-methoxy-2,3,8-trimethyl-,(2R,3R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methyl-1,3-pentadien-1-yl]-7-methoxy-2,3,8-trimethyl-,(2R,3R)-
    • 4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
    • furaquinocin E
    • Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methyl-1,3-pentadie...
    • Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methyl-1,3-pentadien-1-yl]-7-methoxy-2,3,8-trimeth
    • 4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dien-1-yl]-7-methoxy-2,3,8-trimethyl-2,3-dihydronaphtho[1,2-b]furan-6,9-dione
    • Naphtho(1,2-b)furan-6,9-dione, 2,3-dihydro-4-hydroxy-3-(5-hydroxy-4-methyl-1,3-pentadienyl)-7-methoxy-2,3,8-trimethyl-
    • DTXSID901043757
    • 134985-00-5
    • (-)-Furaquinocin E
    • KO 3988E
    • Inchi: 1S/C22H24O6/c1-11(10-23)7-6-8-22(4)13(3)28-21-16-14(9-15(24)17(21)22)19(26)20(27-5)12(2)18(16)25/h6-9,13,23-24H,10H2,1-5H3/b8-6+,11-7+
    • InChI-sleutel: KRJVRTQHLJDFAL-JMFBPXTISA-N
    • LACHT: O1C2C3C(C(C)=C(C(C=3C=C(C=2C(/C=C/C=C(\C)/CO)(C)C1C)O)=O)OC)=O

Berekende eigenschappen

  • Exacte massa: 384.157289
  • Monoisotopische massa: 384.157289
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 4
  • Complexiteit: 763
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 93.1
  • XLogP3: 3.5

Experimentele eigenschappen

  • Dichtheid: 1.3
  • Kookpunt: 631°Cat760mmHg
  • Vlampunt: 221.8°C
  • Brekindex: 1.615
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